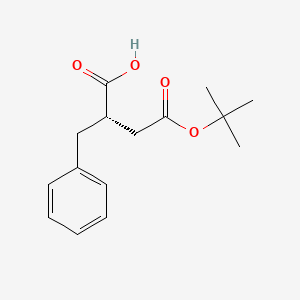

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” is a chemical compound that can be formally regarded as derived from a tert-butoxycarbonyl (Boc) group . It is commonly used in organic synthesis . The Boc group is often used as the N α-amino protecting group in peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis

The molecular structure of “(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” is complex due to the presence of multiple reactive groups . The tert-butoxycarbonyl (Boc) group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” are complex and require careful handling due to the multiple reactive groups present in the compound . The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Applications De Recherche Scientifique

Synthesis of Dipeptides

A related compound, tert-Butyloxycarbonyl-protected amino acid, has been used in the synthesis of dipeptides . The protected amino acid ionic liquids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Synthesis of N-Heterocycles

Tert-butanesulfinamide, another related compound, has been used in the synthesis of N-heterocycles via sulfinimines . N-heterocycles are a class of organic compounds that are widely found in many natural products and therapeutically applicable compounds .

Synthesis of Amino Acid Ionic Liquids

The tert-butyloxycarbonyl-protected amino acid has been used to prepare a series of room-temperature ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Synthesis of Protected Amino Acids

The tert-butyloxycarbonyl-protected amino acid has been used to synthesize protected amino acids . These protected amino acids can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Synthesis of Novel Room-Temperature Ionic Liquids

The tert-butyloxycarbonyl-protected amino acid has been used to develop novel room-temperature ionic liquids . These ionic liquids have potential applications in various fields, including green chemistry, due to their unique properties such as low volatility and high thermal stability .

Mécanisme D'action

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids, from which this compound is derived, are known to be involved in peptide synthesis . They can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids, from which this compound is derived, are used in peptide synthesis . Therefore, it can be inferred that this compound may affect peptide synthesis pathways.

Pharmacokinetics

Boc-protected amino acids, from which this compound is derived, are known to be soluble in polar solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given that it’s a derivative of boc-protected amino acids, it’s likely that the compound may play a role in peptide synthesis .

Action Environment

The solubility properties of boc-protected amino acids, from which this compound is derived, suggest that the compound’s action may be influenced by the polarity of the environment .

Propriétés

IUPAC Name |

(2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMRLCPQQCHIBH-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

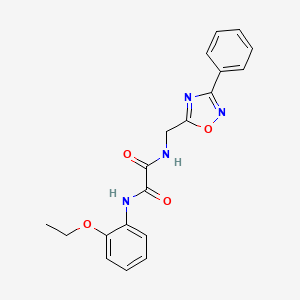

![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)

![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)

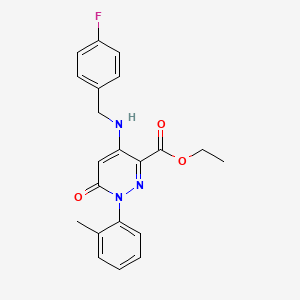

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

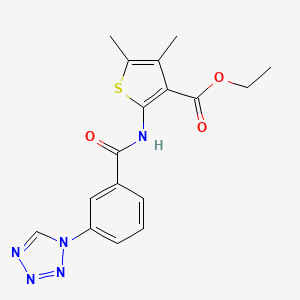

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)

![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

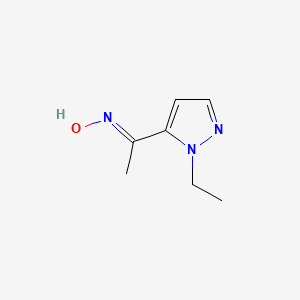

![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)